molecular formula C11H7N3O4S B2896041 methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate CAS No. 446276-11-5

methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate

Cat. No.: B2896041
CAS No.: 446276-11-5
M. Wt: 277.25
InChI Key: DRBNOTRZKNVMGE-UHFFFAOYSA-N
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Description

Methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate (CAS: 446276-11-5) is a heterocyclic compound featuring a fused thiophene and pyrimidine scaffold. Its molecular formula is C₁₁H₇N₃O₄S, with a molecular weight of 277.26 g/mol . The structure comprises:

  • A thiophene ring substituted with a methyl carboxylate group at position 2.
  • A pyrimidine ring at position 3 of the thiophene, functionalized with a cyano group at position 5 and two ketone groups at positions 2 and 4 .

This compound is synthesized via multi-step heterocyclic condensation reactions, often involving precursors like cyanoacetate derivatives and sulfur-containing intermediates .

Properties

IUPAC Name

methyl 3-(5-cyano-2,4-dioxopyrimidin-1-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O4S/c1-18-10(16)8-7(2-3-19-8)14-5-6(4-12)9(15)13-11(14)17/h2-3,5H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBNOTRZKNVMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=C(C(=O)NC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with cyanoacetic acid, followed by cyclization with urea under acidic conditions to form the pyrimidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The compound belongs to a class of pyrimidine-thiophene hybrids. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Properties of Analogues
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (446276-11-5) C₁₁H₇N₃O₄S 277.26 Thiophene-2-carboxylate; pyrimidine-5-cyano >95% purity; methyl ester enhances solubility
2-[5-Cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenesulfonate (106271-61-8) C₁₄H₁₃N₃O₅S 335.34 Benzene sulfonate ester; ethyl linker Higher molecular weight; sulfonate group may improve stability
2-[5-Cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate (320420-12-0) C₁₂H₉N₃O₄S 291.29 Thiophene-2-carboxylate; ethyl linker Increased steric bulk; potential for π-π interactions
2-[5-Cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 3-(trifluoromethyl)benzenecarboxylate (320420-10-8) C₁₅H₁₀F₃N₃O₄ 353.26 Trifluoromethyl benzene; ethyl linker Fluorine atoms enhance lipophilicity and metabolic resistance
Key Observations:
  • Substituent Effects: Replacement of the methyl carboxylate (target compound) with sulfonate or trifluoromethyl groups increases molecular weight and alters electronic properties.
  • Linker Flexibility : Ethyl linkers in analogues (e.g., CAS: 320420-12-0) introduce conformational flexibility, which may influence binding affinity in biological targets .
  • Solubility and Stability : The methyl ester in the target compound improves aqueous solubility compared to bulkier substituents like trifluoromethylbenzene .
Key Findings:
  • Synthetic Accessibility: The target compound is synthesized using widely available reagents (e.g., malononitrile, elemental sulfur), making it cost-effective for large-scale production .
  • Functional Versatility : Analogues with fluorinated or sulfonated groups (e.g., CAS: 320420-10-8) are tailored for specialized applications, such as fluoropharmaceuticals or agrochemicals .

Biological Activity

Methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₁H₇N₃O₄S
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 446276-11-5
  • Melting Point : 260–262 °C

The compound contains a thiophene ring and a pyrimidine moiety, which contribute to its biological activity. The presence of a cyano group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the thiophene moiety.
  • Functionalization to incorporate the cyano and ester groups.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Anticancer Activity

The compound has shown promising anticancer properties in several in vitro studies. It was found to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition can lead to reduced proliferation of rapidly dividing cells, which is a desirable trait in anticancer drug development.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values in the low µg/mL range .
Anticancer Activity Induced apoptosis in HeLa cells with IC50 values around 15 µM .
Enzyme Inhibition Showed competitive inhibition of DHFR with Ki values indicating high potency .

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